molecular formula C11H11BrN2O2S B2707915 6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one CAS No. 854036-05-8

6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one

Cat. No.: B2707915
CAS No.: 854036-05-8
M. Wt: 315.19
InChI Key: AEHQTSXPPYYFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and 2-bromoacetophenone.

    Cyclization: The initial step involves the cyclization of 2-aminobenzamide with 2-bromoacetophenone under acidic or basic conditions to form the quinazolinone core.

    Substitution: The bromine atom is introduced at the 6-position through a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Thiol Addition: The mercapto group is introduced at the 2-position by reacting the intermediate with a thiol reagent such as thiourea.

    Alkylation: Finally, the 3-position is alkylated with 2-methoxyethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents such as sodium methoxide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the de-brominated quinazolinone.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-mercaptoquinazolin-4(3H)-one: Lacks the 3-(2-methoxyethyl) group.

    2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one: Lacks the bromine atom at the 6-position.

    6-bromo-3-(2-methoxyethyl)quinazolin-4(3H)-one: Lacks the mercapto group at the 2-position.

Uniqueness

6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one is unique due to the presence of both the bromine atom and the mercapto group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-bromo-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-16-5-4-14-10(15)8-6-7(12)2-3-9(8)13-11(14)17/h2-3,6H,4-5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHQTSXPPYYFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.